2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both phenoxy and hydrazide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid hydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)acetohydrazide
- 4-(2-Hydrazino-2-oxoethoxy)-m-xylene
- 2,4-Dimethylphenoxyacetic acid hydrazide
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H22N2O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O5/c1-12-5-6-15(13(2)7-12)26-11-18(22)21-20-10-14-8-16(24-3)19(23)17(9-14)25-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10- |
InChI Key |
VQTXDDMKWACBGA-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C |
Origin of Product |
United States |
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